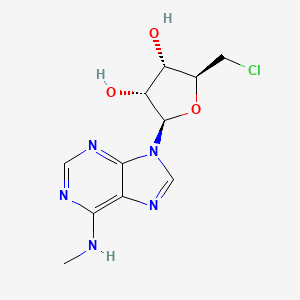
5'-Choloro-5'-deoxy-N6-methyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Choloro-5’-deoxy-N6-methyladenosine is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications at the 5’ and N6 positions. The compound has a molecular formula of C11H14ClN5O3 and a molecular weight of 299.71 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Choloro-5’-deoxy-N6-methyladenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Chlorination: The 5’-hydroxyl group of adenosine is selectively chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to form 5’-chloro-5’-deoxyadenosine.
Industrial Production Methods
Industrial production of 5’-Choloro-5’-deoxy-N6-methyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5’-Choloro-5’-deoxy-N6-methyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the N6 position.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield adenosine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, products such as 5’-hydroxy-5’-deoxy-N6-methyladenosine or 5’-amino-5’-deoxy-N6-methyladenosine are formed.
Oxidation Products: Oxidation at the N6 position can yield N6-formyladenosine derivatives.
Hydrolysis Products: Hydrolysis can produce adenosine and its derivatives.
Aplicaciones Científicas De Investigación
5’-Choloro-5’-deoxy-N6-methyladenosine has several scientific research applications:
Biochemistry: Used as a tool to study nucleoside metabolism and enzyme interactions.
Medicinal Chemistry: Investigated for its potential antiviral and anticancer properties.
Molecular Biology: Utilized in the synthesis of modified oligonucleotides for gene editing and regulation studies.
Pharmacology: Explored for its effects on cellular signaling pathways and receptor interactions.
Mecanismo De Acción
The mechanism of action of 5’-Choloro-5’-deoxy-N6-methyladenosine involves its incorporation into nucleic acids or interaction with nucleoside receptors. The compound can:
Inhibit Enzymes: Act as a competitive inhibitor of enzymes involved in nucleoside metabolism.
Modulate Receptors: Bind to adenosine receptors, affecting cellular signaling pathways.
Incorporation into DNA/RNA: Get incorporated into DNA or RNA, leading to chain termination or mutations.
Comparación Con Compuestos Similares
Similar Compounds
5’-Chloro-5’-deoxyadenosine: Lacks the N6-methyl group, making it less effective in certain biochemical applications.
N6-Methyladenosine: Lacks the 5’-chloro group, affecting its reactivity and interaction with enzymes.
5’-Deoxyadenosine: Lacks both the 5’-chloro and N6-methyl groups, resulting in different biological activities.
Uniqueness
5’-Choloro-5’-deoxy-N6-methyladenosine is unique due to its dual modifications at the 5’ and N6 positions. These modifications enhance its stability, reactivity, and potential as a research tool and therapeutic agent .
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O3/c1-13-9-6-10(15-3-14-9)17(4-16-6)11-8(19)7(18)5(2-12)20-11/h3-5,7-8,11,18-19H,2H2,1H3,(H,13,14,15)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLWXSKLBTAAU-IOSLPCCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CCl)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














